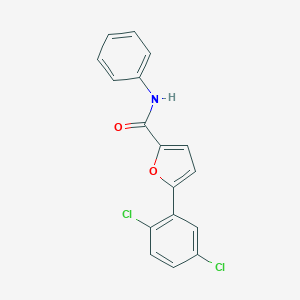![molecular formula C17H12BrN3O3S B408798 7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B408798.png)
7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with an imidazo[2,1-b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one typically involves multi-step reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 7-bromo-2-aminopyridine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the bromine atom and methoxy groups enhances its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
- 6-Phenyl-imidazo[2,1-b]thiazole
- 2-(2,4-Dichloro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
Uniqueness
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one stands out due to its unique combination of a bromine atom and methoxy groups, which enhance its chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H12BrN3O3S |
|---|---|
Molekulargewicht |
418.3g/mol |
IUPAC-Name |
(4Z)-10-bromo-4-[(2,5-dimethoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C17H12BrN3O3S/c1-23-11-3-4-13(24-2)9(5-11)6-14-16(22)21-15-12(20-17(21)25-14)7-10(18)8-19-15/h3-8H,1-2H3/b14-6- |
InChI-Schlüssel |
NNCZWURXCNJEOW-NSIKDUERSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxyethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408715.png)
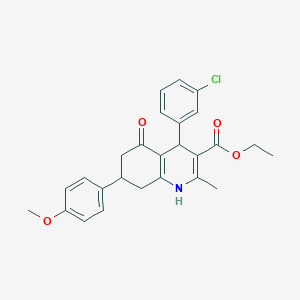
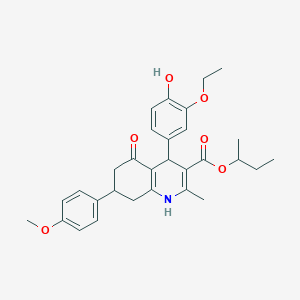
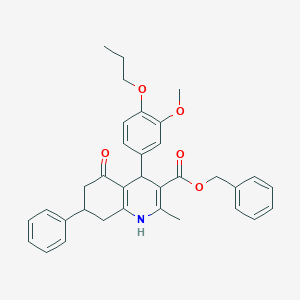

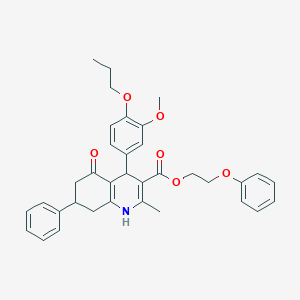
![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B408724.png)

![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B408733.png)
![ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE](/img/structure/B408734.png)
![2,6-Dibromo-4-{5-[(5-bromo-2-furoyl)amino]-1,3-benzoxazol-2-yl}phenyl 5-bromo-2-furoate](/img/structure/B408735.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B408736.png)
![(2E)-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B408738.png)
